N'-Cyclopentylquinoline-4-carbohydrazide
Description
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N'-cyclopentylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C15H17N3O/c19-15(18-17-11-5-1-2-6-11)13-9-10-16-14-8-4-3-7-12(13)14/h3-4,7-11,17H,1-2,5-6H2,(H,18,19) |
InChI Key |
XMLOLBJJRMCBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for N Cyclopentylquinoline 4 Carbohydrazide
Retrosynthetic Analysis and Key Precursors for N'-Cyclopentylquinoline-4-carbohydrazide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection occurs at the hydrazide bond, separating the quinoline-4-carboxylic acid moiety from cyclopentylhydrazine.
A key precursor in this synthesis is quinoline-4-carboxylic acid . This can be further broken down through established quinoline (B57606) synthesis reactions. The Pfitzinger reaction, for example, would involve the condensation of isatin (B1672199) with a suitable ketone. nih.govnih.gov Alternatively, the Doebner-von Miller reaction provides another route, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. ijpsjournal.comresearchgate.net Another important precursor is cyclopentylhydrazine .
The general retrosynthetic scheme can be visualized as follows:
Figure 1: Retrosynthetic Analysis of this compound
Target Molecule: this compound
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V
Disconnection: Amide Bond Formation
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V
Precursors: Quinoline-4-carboxylic acid (or its activated derivative) + Cyclopentylhydrazine
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Disconnection: Quinoline Ring Synthesis (e.g., Pfitzinger or Doebner-von Miller)
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Simpler Starting Materials: e.g., Isatin, appropriate ketone/aldehyde, aniline derivatives
Established Synthetic Routes for Quinoline-4-carbohydrazide (B1304848) Scaffolds
The construction of the quinoline-4-carbohydrazide scaffold is a critical step in the synthesis of the target molecule. Several established methods are available for this purpose.
Condensation Reactions Utilizing Quinoline-4-carboxylic Acid Derivatives
A common and direct method involves the condensation of a quinoline-4-carboxylic acid derivative with hydrazine (B178648). To facilitate this reaction, the carboxylic acid is typically activated. This can be achieved by converting it into a more reactive species such as an acid chloride or an ester.
For instance, quinoline-4-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form quinoline-4-carbonyl chloride. This highly reactive intermediate can then be reacted with hydrazine hydrate (B1144303) to yield quinoline-4-carbohydrazide. nih.govAnother approach involves the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate. nih.govresearchgate.net A study by El-Shershaby et al. described the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) where the corresponding carboxylic acid was first converted to its ethyl ester. This ester was then refluxed with hydrazine hydrate in ethanol (B145695) to afford the desired carbohydrazide (B1668358). nih.govacs.org
Hydrazine-Mediated Transformations in Quinoline Chemistry
Hydrazine and its derivatives play a crucial role in various transformations within quinoline chemistry, not only in the final condensation step but also in the formation of the quinoline ring itself. chemrxiv.orgnih.govFor example, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been reported for the synthesis of 1,2-dihydroquinolines, which can be subsequently oxidized to quinolines. chemrxiv.orgnih.govWhile not a direct route to quinoline-4-carbohydrazides, these methods highlight the versatility of hydrazine in quinoline synthesis.
Furthermore, cyclocondensation reactions involving hydrazine derivatives can be employed to construct heterocyclic rings attached to the quinoline core. researchgate.net
Advanced Synthetic Techniques Applicable to this compound Formation
Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, diversity, and environmental impact.
Multicomponent Reaction Strategies for Quinoline and Hydrazide Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgThe Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic example used for synthesizing quinoline-4-carboxylic acids. nih.govacs.orgThis approach allows for significant structural diversity in the resulting quinoline core. nih.govacs.org Recent advancements have focused on developing more efficient and greener MCRs for quinoline synthesis. nih.govufms.brFor instance, a one-pot, three-component synthesis of quinoline-4-carboxylic acids has been developed using a modified Doebner hydrogen-transfer reaction, which offers high yields and accommodates a broad range of substrates. nih.govresearchgate.netSuch a strategy could be adapted for the synthesis of the quinoline precursor of this compound.
Synthetic Exploration of this compound Analogs
The exploration of this compound analogs is a key area of research, aiming to understand structure-activity relationships by systematically modifying its core components. These modifications can be broadly categorized into three main areas: alterations to the cyclopentyl ring, derivatization of the quinoline core, and variations in the hydrazide linkage.
Cyclopentyl Ring Modifications and Substitutions
This synthetic handle allows for the introduction of various substituents on the cyclopentyl ring. For instance, substituted cyclopentanones could be employed in the initial condensation step to generate analogs with functional groups on the cyclopentyl ring.
Table 1: Potential Analogs via Cyclopentyl Ring Modification
| Starting Material (Substituted Cyclopentanone) | Resulting Analog (N'-Substituted Quinoline-4-carbohydrazide) |
| 3-Methylcyclopentanone | N'-(3-Methylcyclopentyl)quinoline-4-carbohydrazide |
| 3-Hydroxycyclopentanone | N'-(3-Hydroxycyclopentyl)quinoline-4-carbohydrazide |
| 3-Aminocyclopentanone | N'-(3-Aminocyclopentyl)quinoline-4-carbohydrazide |
| Cyclopentane-1,3-dione | N'-(3-Oxocyclopentyl)quinoline-4-carbohydrazide |
Quinoline Core Derivatization Strategies
The quinoline core of this compound offers numerous positions for derivatization, which can significantly impact the molecule's properties. The synthesis of the quinoline-4-carboxylic acid precursor, often achieved through the Pfitzinger or Doebner-von Miller reactions, allows for the use of variously substituted anilines or pyruvic acids, thereby introducing substituents onto the benzo portion of the quinoline ring. nih.govresearchgate.net
Common derivatization strategies for the quinoline core include:
Substitution at the 2-position: The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, can be used to introduce a variety of substituents at the 2-position of the quinoline ring. nih.gov For example, using different acetophenones in the Pfitzinger reaction with isatin would yield 2-aryl-quinoline-4-carboxylic acids. nih.govresearchgate.net
Substitution on the Benzo Ring: The choice of substituted anilines in the Doebner-von Miller reaction or substituted isatins in the Pfitzinger reaction can introduce a range of functional groups, such as methoxy (B1213986), chloro, or nitro groups, onto the benzene (B151609) ring of the quinoline nucleus. nih.govmdpi.comnih.gov
Halogenation and other electrophilic substitutions: The quinoline ring is amenable to electrophilic substitution reactions, allowing for the introduction of halogens and other groups at various positions, further expanding the library of analogs. mdpi.com
Table 2: Examples of Quinoline Core Derivatization
| Position of Derivatization | Type of Substituent | Resulting Analog Core |
| 2-position | Phenyl | 2-Phenylquinoline-4-carbohydrazide |
| 6-position | Methoxy | 6-Methoxyquinoline-4-carbohydrazide |
| 7-position | Chloro | 7-Chloroquinoline-4-carbohydrazide |
| 8-position | Nitro | 8-Nitroquinoline-4-carbohydrazide |
These derivatization strategies enable a fine-tuning of the electronic and steric properties of the quinoline scaffold. mdpi.com
Structural Variations at the Hydrazide Linkage
One common modification is the formation of hydrazones by reacting the parent quinoline-4-carbohydrazide with various aldehydes and ketones. nih.gov This introduces a double bond and a new substituent at the terminal nitrogen of the hydrazide.
Another approach involves the acylation of the secondary amine in the hydrazide linkage. For instance, reacting this compound with acyl chlorides or anhydrides would yield N-acyl derivatives. acs.orgrsc.org
Table 3: Potential Structural Variations at the Hydrazide Linkage
| Reactant with Quinoline-4-carbohydrazide | Resulting Linkage Variation |
| Benzaldehyde | N'-(Benzylidene)quinoline-4-carbohydrazide |
| Acetone | N'-(Propan-2-ylidene)quinoline-4-carbohydrazide |
| Acetic Anhydride (on N'-Cyclopentyl derivative) | N'-Acetyl-N'-cyclopentylquinoline-4-carbohydrazide |
| Phenyl Isocyanate (on N'-Cyclopentyl derivative) | 2-(Cyclopentyl)-N-phenyl-2-(quinoline-4-carbonyl)hydrazine-1-carboxamide |
These modifications alter the polarity, hydrogen bonding potential, and conformational flexibility of the hydrazide linker, providing a diverse set of analogs for further investigation.
Conceptual Frameworks for SAR Studies of Quinoline Carbohydrazides
The foundational principle of SAR studies for quinoline carbohydrazides lies in the systematic modification of different parts of the molecule to observe the resulting changes in biological activity. The quinoline core, the carbohydrazide linker, and the N'-substituent, in this case, a cyclopentyl group, each represent a vector for modification. rsc.org The quinoline nucleus itself, while not biologically active, serves as a crucial scaffold upon which various functional groups can be placed to interact with biological targets. nih.gov The biological profile of quinoline derivatives is highly dependent on the type and position of substituents on the ring. nih.gov
A common conceptual approach is molecular hybridization , where pharmacophoric fragments from different bioactive molecules are combined to create a new hybrid compound with potentially enhanced or novel activity. nih.gov For instance, the quinoline moiety might be combined with other heterocyclic systems known for specific biological activities. researchgate.net
Another key framework is the study of bioisosteric replacements . This involves substituting a particular functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the 1,3,4-oxadiazole (B1194373) ring is considered a bioisostere of the amide and ester functional groups and can participate in hydrogen-bonding interactions with receptors. nih.gov
Computational Approaches in SAR Analysis and Molecular Design
Computational methods have become indispensable in modern drug discovery, providing powerful tools to analyze SAR and guide the design of new molecules. researchgate.net These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Design Principles
When the three-dimensional structure of the biological target is unknown, ligand-based design methods are employed. These approaches rely on the analysis of a set of molecules with known activities to build a model that predicts the activity of new, untested compounds.
A prominent ligand-based method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. autorenwelt.de For quinoline derivatives, 2D-QSAR studies have been used to explore the influence of substituent characteristics and position on biological activity. researchgate.net Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) analyze the steric and electrostatic fields of a set of aligned molecules to generate a 3D map of favorable and unfavorable interaction regions. nih.govmdpi.com This information is then used to design new molecules with improved activity. mdpi.com
Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This model can then be used to screen large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active.
Structure-Based Design Principles
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be utilized. These methods allow for a more direct and rational approach to drug design.
Molecular docking is a key technique in structure-based design. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This allows researchers to visualize the interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions. researchgate.net By understanding these interactions, modifications can be proposed to improve the ligand's fit and potency. Docking studies have been successfully employed to understand the mode of action of active quinoline-3-carbohydrazide (B3054276) derivatives. capes.gov.br
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex by simulating its movement over time. This provides insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. mdpi.com
Molecular Design and Targeted Modifications for SAR Investigations
The systematic modification of the this compound scaffold is crucial for elucidating the SAR and optimizing its biological activity.
Influence of Cyclopentyl Substituent Modifications on Molecular Interactions
Ring Size and Conformation: Altering the size of the cycloalkyl ring (e.g., from cyclopentyl to cyclobutyl or cyclohexyl) can affect how the substituent fits into a binding pocket. The conformational flexibility of the ring is also a key factor.
Substitution on the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring can create new interaction points with the target. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a methyl group could enhance hydrophobic interactions.
While specific data on this compound is limited in the provided search results, general principles of SAR suggest that these types of modifications would be critical to investigate. For instance, in other quinoline derivatives, restricting conformational freedom has been shown to be both beneficial and detrimental depending on the specific target and binding mode. nih.gov
Role of Quinoline Ring Substitution Patterns in Structure-Function Relationships
The substitution pattern on the quinoline ring is a well-established determinant of the biological activity of quinoline derivatives. nih.gov
Position of Substitution: The position of substituents on the quinoline ring is critical. For example, in the context of 4-aminoquinolines like chloroquine, a chlorine atom at the 7-position is essential for antimalarial activity. youtube.com
Nature of Substituents: The electronic properties of the substituents (electron-donating or electron-withdrawing) can significantly influence the reactivity and binding affinity of the molecule. For instance, studies on quinoline-imidazole hybrids have shown that an electron-donating methoxy group at the 2-position enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Specific Functional Groups: The introduction of specific functional groups at various positions can dramatically alter the biological profile. For example, in some quinoline series, an aniline group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been found to be important for optimal anticancer activity. nih.gov
The following table summarizes the influence of quinoline ring substitutions on the activity of various quinoline derivatives, providing a framework for potential modifications to the this compound scaffold.
| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |
| 4-Aminoquinoline | 7 | Chlorine | Essential for antimalarial activity | youtube.com |
| Quinoline-imidazole hybrid | 2 | Methoxy (electron-donating) | Enhanced antimalarial activity | rsc.org |
| Quinoline-imidazole hybrid | 2 | Chloro (electron-withdrawing) | Loss of antimalarial activity | rsc.org |
| Quinoxaline analog | meta-position of N-methyl pyrazole | CF3 | Improved activity | nih.gov |
| Quinoxaline analog | meta-Cl and para-F | - | More potent than parent compound | nih.gov |
| 4-Quinoline carboxylic acid | C(7) | Fluorine | 10-fold boost in antiviral activity compared to chlorine | nih.gov |
| 4-Quinoline carboxylic acid | C(7) | Bromine, Nitro | Moderately tolerated | nih.gov |
This detailed analysis of SAR provides a roadmap for the rational design of more potent and selective analogs of this compound for various therapeutic applications.
Structure Activity Relationship Sar Studies: Design and Analysis
Hydrazide Linker Geometry and its Impact on Molecular Recognition
The flexibility and conformational preferences of the hydrazide group are crucial determinants of molecular recognition. The presence of N-H and C=O groups within the linker allows for the formation of critical hydrogen bond donor-acceptor interactions with target sites. nih.gov The rotational freedom around the single bonds of the hydrazide backbone permits the molecule to adopt various conformations, some of which may be more favorable for binding than others.
Detailed insights into the geometry of similar structures have been elucidated through X-ray crystallography. For instance, the crystal structure of a closely related compound, N'-Cyclopentylidenepyridine-4-carbohydrazide, reveals specific geometric parameters that can be considered representative. nih.govresearchgate.net In this analogue, the amide functional group is not coplanar with the aromatic pyridine (B92270) ring, exhibiting a significant torsion angle. This deviation from planarity is a critical feature that shapes the three-dimensional structure of the molecule.
Table 1: Crystallographic Data for N'-Cyclopentylidenepyridine-4-carbohydrazide
| Parameter | Value |
|---|---|
| Compound Name | N'-Cyclopentylidenepyridine-4-carbohydrazide |
| Molecular Formula | C₁₁H₁₃N₃O |
| Torsion Angle (C5—C1—C6—O1) | -39.73 (17)° |
This table presents the torsion angle between the pyridine ring and the amide group, indicating a non-planar arrangement. Data sourced from Lemmerer et al. (2012). nih.govresearchgate.net
This observed torsion angle of -39.73° demonstrates that the linker enforces a twisted conformation, which can be crucial for avoiding steric clashes and achieving optimal orientation within a binding site. The geometry of the hydrazide linker is not static and can be influenced by substitution. Studies on N-acylhydrazones have shown that methylation at the nitrogen atom can induce a significant shift in the preferred dihedral angle, causing a transition from an antiperiplanar to a synperiplanar conformation. nih.gov This highlights the conformational sensitivity of the hydrazide moiety to subtle structural modifications.
Computational Chemistry and Molecular Modeling Investigations of N Cyclopentylquinoline 4 Carbohydrazide
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic and structural characteristics. Such studies are crucial for predicting reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N'-Cyclopentylquinoline-4-carbohydrazide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine key electronic properties. nih.govnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tandfonline.com A larger energy gap suggests higher stability and lower reactivity.
Furthermore, DFT analysis provides insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electrophilic and nucleophilic sites on the molecule, which are crucial for understanding intermolecular interactions, including potential hydrogen bonding. For quinoline (B57606) hydrazone derivatives, DFT has been employed to evaluate the chemical reactivity of their molecular orbitals. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical stability |
| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular forces |
Note: The values presented in this table are hypothetical and based on typical ranges observed for similar quinoline derivatives in the literature. Actual experimental or computational values may vary.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. This is achieved by mapping the potential energy surface of the molecule, which illustrates the energy of the molecule as a function of its geometry. nih.gov
By systematically rotating the rotatable bonds, such as the C-C bond between the quinoline ring and the carbohydrazide (B1668358) moiety, and the N-N bond of the hydrazide group, a potential energy surface can be generated. This map reveals the low-energy conformations, or conformers, that the molecule is most likely to adopt. For quinoline-4-carbaldehyde, two stable conformers have been identified based on the orientation of the aldehyde group. nih.gov A similar approach would identify the preferred spatial arrangement of the cyclopentyl group relative to the quinoline-carbohydrazide core.
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Using DFT calculations, the vibrational frequencies of this compound can be predicted. nih.govnih.gov These theoretical predictions, when compared with experimental data, can confirm the molecular structure and provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net
For instance, characteristic vibrational frequencies for the C=O stretching of the amide group, N-H stretching of the hydrazide, and various vibrations of the quinoline and cyclopentyl rings can be calculated. Theoretical studies on quinoline derivatives have shown that computed vibrational frequencies, after appropriate scaling, show good agreement with experimental results. nih.gov
Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3300 | ~3290 | Stretching |
| C-H (aromatic) | ~3100 | ~3095 | Stretching |
| C-H (aliphatic) | ~2950 | ~2945 | Stretching |
| C=O | ~1680 | ~1675 | Stretching |
| C=N | ~1620 | ~1615 | Stretching |
| C=C (quinoline) | ~1580 | ~1575 | Stretching |
Note: The values in this table are illustrative and based on general spectroscopic data for similar compounds. nih.govnih.govresearchgate.net The predicted values are hypothetical scaled results from DFT calculations.
Classical Molecular Dynamics Simulations and Conformational Dynamics
While quantum mechanics provides a static picture of a molecule's electronic properties, classical molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of a molecule and its interactions with its environment.
The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how the solvent affects the molecule's conformation and stability. By analyzing the trajectory of the simulation, properties like the root-mean-square deviation (RMSD) can be calculated to assess the stability of the system over time. nih.gov Studies on liquid quinoline have utilized MD simulations to understand its behavior in the liquid phase. acs.org
A key application of MD simulations in drug discovery is to study the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. mdpi.com For this compound, MD simulations can be used to model its binding to a specific protein target. These simulations provide detailed insights into the binding mode, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. nih.govnih.gov
By analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that form between the ligand and the protein, researchers can understand the basis of its potential biological activity. nih.govtandfonline.com Such studies have been performed for various quinoline derivatives to investigate their potential as inhibitors of enzymes like proteases and DNA gyrase. nih.govnih.gov
Intermolecular Interactions and Supramolecular Assembly Analysis
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the physicochemical properties of a compound, such as solubility and crystal morphology.
Hydrogen Bonding Networks and Crystal Packing
Table 1: Probable Hydrogen Bond Geometry for this compound (Inferred from an Analogous Structure)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | ~0.86 | ~2.10 | ~2.85 | ~145 |
| N-H···N | ~0.86 | ~2.25 | ~3.00 | ~140 |
Note: The data presented in this table is inferred from the crystal structure of N'-Cyclopentylidenepyridine-4-carbohydrazide and represents a likely scenario for this compound. Actual values would require experimental determination.
Quantitative Analysis of Intermolecular Forces (e.g., Hirshfeld Surface Analysis)
For quinoline and carbohydrazide derivatives, Hirshfeld surface analysis typically reveals the prominence of H···H, O···H/H···O, and C···H/H···C contacts, which is indicative of the significant role of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. In some cases, π-π stacking interactions between aromatic rings can also be a contributing factor.
A quantitative breakdown of these interactions is often presented in a fingerprint plot, which summarizes the distribution of intermolecular contact distances. For a compound like this compound, one would expect a significant percentage of the surface to be involved in hydrogen bonding interactions, highlighted by distinct "spikes" in the fingerprint plot corresponding to the N-H···O and N-H···N bonds. The cyclopentyl group would primarily contribute to the H···H contacts.
Predictive Modeling and Virtual Screening Methodologies for Quinoline Carbohydrazides
Computational techniques are increasingly employed in the early stages of drug discovery to identify and optimize lead compounds. For the quinoline carbohydrazide class of molecules, several predictive modeling and virtual screening methodologies are particularly relevant. nih.govnih.govresearchgate.net
Ligand-Based Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.netresearchgate.netdergipark.org.tr For quinoline carbohydrazides, 2D and 3D-QSAR models can be developed to predict the activity of new analogs based on various molecular descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature. A robust QSAR model can guide the design of more potent compounds by identifying the key structural features that influence activity. mdpi.comnih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For quinoline carbohydrazides, a pharmacophore model might include hydrogen bond donors (N-H groups), hydrogen bond acceptors (C=O group, quinoline nitrogen), and a hydrophobic feature (the cyclopentyl and quinoline rings). Such a model can then be used to rapidly screen large compound libraries to identify molecules that match the pharmacophoric query. nih.gov
Structure-Based Approaches:
Molecular Docking: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of a ligand. researchgate.net This method computationally places the ligand into the active site of the target and scores the different binding poses. For this compound, docking studies could elucidate its potential interactions with a target protein and guide modifications to improve binding.
Virtual Screening:
Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process can be performed using either ligand-based or structure-based approaches. For quinoline carbohydrazides, a virtual screening cascade could involve initial filtering based on a pharmacophore model, followed by molecular docking of the hits into the target's active site. nih.gov This hierarchical approach allows for the efficient screening of millions of compounds to prioritize a smaller, more manageable set for experimental testing.
Mechanistic Elucidation of Chemical Transformations and Interactions
Reaction Mechanism Studies in N'-Cyclopentylquinoline-4-carbohydrazide Synthesis
The formation of this compound involves a series of chemical transformations. Investigating the reaction mechanism provides insights into the efficiency and outcome of the synthesis.
The synthesis of quinoline-4-carbohydrazide (B1304848) derivatives typically proceeds through the reaction of a quinoline-4-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). This reaction likely involves a nucleophilic acyl substitution mechanism. The initial step is the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the leaving group, typically an alkoxide from the ester, is eliminated, and a proton transfer occurs to yield the carbohydrazide (B1668358).
In the specific case of this compound, a subsequent reaction with cyclopentanone (B42830) would lead to the formation of a hydrazone. This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of cyclopentanone, forming a carbinolamine intermediate. This intermediate then dehydrates to form the final N'-cyclopentylidenequinoline-4-carbohydrazide. The transition states for these steps involve the partial formation and breaking of bonds as the reactants are converted into intermediates and then into products.
The rates of the reactions involved in the synthesis of this compound are influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. Kinetic studies can reveal the order of the reaction and the rate-determining step. For instance, the initial formation of the hydrazide from the ester and hydrazine is often a relatively fast process.
Mechanistic Aspects of Molecular Recognition and Binding Events
The biological activity of this compound is predicated on its ability to recognize and bind to specific molecular targets, such as receptors or enzymes.
The interaction of a ligand like this compound with its receptor is a dynamic process that involves a series of conformational changes in both the ligand and the receptor. nih.gov This process is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The quinoline (B57606) ring system can participate in π-stacking interactions with aromatic residues in the binding pocket of a receptor. The carbohydrazide moiety is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The cyclopentyl group provides a hydrophobic component that can interact with nonpolar regions of the binding site.
The pathway of ligand binding can involve an initial long-range electrostatic attraction, followed by a series of conformational adjustments as the ligand settles into its optimal binding pose. This "induced fit" model suggests that the receptor is flexible and can adapt its shape to accommodate the ligand, leading to a stable and specific complex.
Computational chemistry provides powerful tools for investigating reaction mechanisms and molecular interactions at an atomic level. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile. These calculations can help to identify the most likely reaction pathway and to understand the factors that control the reaction rate and selectivity.
Molecular docking simulations are widely used to predict the binding mode of a ligand to its receptor. These simulations place the ligand in the binding site of the receptor in various orientations and conformations and calculate the corresponding binding energy. The results can identify the most favorable binding pose and the key interactions that stabilize the ligand-receptor complex. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that occur upon ligand binding.
Catalytic and Non-Catalytic Pathway Investigations
The synthesis of this compound can be achieved through both catalytic and non-catalytic pathways. The choice of pathway can have a significant impact on the reaction efficiency, selectivity, and environmental footprint.
Non-catalytic methods for the synthesis of the hydrazide intermediate typically involve heating the corresponding ester with hydrazine hydrate. While often effective, these methods may require harsh reaction conditions and can lead to the formation of byproducts. The subsequent formation of the hydrazone from the hydrazide and cyclopentanone can be acid-catalyzed.
The use of catalysts can offer several advantages, including milder reaction conditions, higher yields, and improved selectivity. For the initial hydrazide formation, acid or base catalysis can be employed to accelerate the reaction. In recent years, there has been growing interest in the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, making the process more sustainable. The development of novel catalytic systems for the synthesis of quinoline derivatives and their functionalization remains an active area of research.
Advanced Research Directions and Future Perspectives for N Cyclopentylquinoline 4 Carbohydrazide Research
Development of Novel Synthetic Strategies for Quinoline-Carbohydrazide Scaffolds
The synthesis of quinoline-carbohydrazide derivatives is a cornerstone of their development as potential therapeutic agents. Traditional methods, while foundational, are continually being refined and supplemented by novel strategies that offer improved efficiency, yield, and structural diversity.
Recent advancements in the synthesis of the quinoline (B57606) core itself provide a fertile ground for the creation of new carbohydrazide (B1668358) derivatives. researchgate.netnih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are being modernized through the use of microwave irradiation, ultrasound assistance, and green catalysts like p-toluenesulfonic acid and silica (B1680970) sulfuric acid. mdpi.comscribd.comnih.govmdpi.com These greener approaches not only often lead to higher yields and shorter reaction times but also align with the growing emphasis on sustainable chemistry. mdpi.comsemanticscholar.org Multicomponent reactions (MCRs) have also gained prominence as an efficient way to construct complex quinoline scaffolds in a single step, offering high atom economy and the ability to introduce diverse functional groups. researchgate.net
The formation of the hydrazide moiety and its linkage to the quinoline core is another area of active development. The reaction of a quinoline-4-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) remains a common and effective method. researchgate.netnih.gov For instance, the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) involves the initial Pfitzinger reaction to form the quinoline-4-carboxylic acid, followed by esterification and subsequent treatment with hydrazine hydrate. researchgate.netnih.gov Novel methods for hydrazide synthesis, such as those involving greener catalysts or flow chemistry, could further streamline the production of these scaffolds. frontiersin.org The condensation of the resulting carbohydrazide with various aldehydes and ketones to form hydrazones is a versatile strategy for creating libraries of diverse compounds for biological screening. mdpi.comchemrxiv.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the field of quinoline-based compounds is no exception. These powerful computational tools are being increasingly employed to accelerate the design and optimization of novel therapeutic candidates.
Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being utilized to create vast libraries of novel quinoline scaffolds with desirable drug-like properties. nih.gov These models can learn the underlying patterns in existing chemical data to generate new molecules that are both chemically valid and structurally diverse. nih.gov This approach significantly expands the chemical space available for exploration beyond what is achievable through traditional synthetic methods alone.
Machine learning algorithms are also proving invaluable for predicting the biological activity and properties of quinoline derivatives. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can establish correlations between the molecular structures of compounds and their biological activities. nih.gov For instance, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy, guiding synthetic efforts towards more promising modifications. mdpi.com Furthermore, ML-based approaches are being used to optimize quinoline derivatives for specific targets, such as inhibiting the ABCB1 transporter to combat multidrug resistance in cancer. nih.govresearchgate.net These predictive models can screen large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing, thereby saving significant time and resources. semanticscholar.org
Exploration of Emerging Methodologies in Structure-Activity Relationship Studies
A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to the rational design of potent and selective drug candidates. For quinoline-carbohydrazide derivatives, emerging SAR methodologies are providing unprecedented insights into the molecular features that govern their biological activity.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of quinoline derivatives. nih.govresearchgate.netchemistryjournals.net These methods build 3D models that correlate the steric, electrostatic, and other physicochemical fields of a series of molecules with their biological activities. researchgate.netnih.govresearchgate.netchemistryjournals.net The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, providing a roadmap for lead optimization. researchgate.netresearchgate.net For example, 3D-QSAR studies on quinoline derivatives have successfully identified key structural features for anticancer and antimalarial activity. nih.govchemistryjournals.net
Pharmacophore modeling is another crucial technique in modern SAR studies. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. Pharmacophore models can be generated based on a set of active ligands or the structure of the target itself. These models are then used to screen virtual compound libraries to identify novel molecules that fit the pharmacophoric requirements. This approach has been successfully applied to the discovery of hydrazone-based anticonvulsants and 2-(phenylamino)aceto-hydrazides as potent enzyme inhibitors. nih.gov The development of robust pharmacophore models for targets of interest for N'-Cyclopentylquinoline-4-carbohydrazide would be a significant step forward in discovering new therapeutic applications.
Future Trends in Computational Chemical Research for Quinoline Derivatives and Hydrazide-Based Compounds
The future of computational chemical research for quinoline and hydrazide-based compounds is poised for significant advancements, driven by increasing computational power and the development of more sophisticated algorithms. These trends will undoubtedly impact the study of this compound and its analogs.
One of the key future directions is the enhanced predictive power of computational models. chemistryjournals.net As more high-quality biological data becomes available, machine learning and deep learning models will become increasingly accurate in predicting a wide range of properties, from bioactivity and selectivity to pharmacokinetic and toxicological profiles. semanticscholar.orgrsc.org This will enable a more comprehensive in silico assessment of drug candidates before they are synthesized, leading to a higher success rate in the drug discovery pipeline. chemistryjournals.net
The integration of multi-scale modeling approaches will also become more prevalent. This involves combining different computational techniques, such as quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, to study biological systems at various levels of detail. For instance, QM/MM methods can provide highly accurate descriptions of enzyme-ligand interactions, while long-scale MD simulations can reveal the dynamic behavior of these systems over time. This holistic approach will provide a more complete understanding of the mechanism of action of quinoline-hydrazide compounds.
Furthermore, the development of next-generation computational tools and platforms will continue to democratize access to advanced computational methods. nih.govnih.govresearchgate.net User-friendly interfaces and cloud-based platforms will allow a broader range of researchers, not just computational specialists, to leverage the power of in silico drug design. nih.gov This collaborative environment, combining experimental and computational expertise, will be essential for tackling the complex challenges of modern drug discovery and unlocking the full therapeutic potential of compounds like this compound. nih.gov
Q & A
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
